Bienvenue dans la boutique en ligne BenchChem!

N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide

Chirality Fragment-Based Drug Discovery Enterovirus 3C Protease

N-[1-(Pyridin-3-yl)ethyl]cyclopropanecarboxamide (CAS 1252281-97-2) is a synthetic, low-molecular-weight (190.24 g/mol) cyclopropanecarboxamide derivative containing a chiral pyridin-3-ylethyl moiety. The compound exists as a racemic mixture or as the defined (S)-enantiomer (TV9).

Molecular Formula C11H14N2O
Molecular Weight 190.246
CAS No. 1252281-97-2
Cat. No. B2571124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide
CAS1252281-97-2
Molecular FormulaC11H14N2O
Molecular Weight190.246
Structural Identifiers
SMILESCC(C1=CN=CC=C1)NC(=O)C2CC2
InChIInChI=1S/C11H14N2O/c1-8(10-3-2-6-12-7-10)13-11(14)9-4-5-9/h2-3,6-9H,4-5H2,1H3,(H,13,14)
InChIKeyXMSIZXIEDPYJDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Pyridin-3-yl)ethyl]cyclopropanecarboxamide (CAS 1252281-97-2) for Fragment-Based Drug Discovery & Chemical Biology


N-[1-(Pyridin-3-yl)ethyl]cyclopropanecarboxamide (CAS 1252281-97-2) is a synthetic, low-molecular-weight (190.24 g/mol) cyclopropanecarboxamide derivative containing a chiral pyridin-3-ylethyl moiety . The compound exists as a racemic mixture or as the defined (S)-enantiomer (TV9) [2]. It has been structurally validated as a fragment hit, co-crystallized with Enterovirus D68 3C Protease at 1.30 Å resolution in a PanDDA fragment screening campaign [1]. Its primary relevance in procurement is as a pre-validated, ligand-efficient starting point for structure-based antiviral drug design.

Why N-[1-(Pyridin-3-yl)ethyl]cyclopropanecarboxamide Cannot Be Replaced by Generic Analogs


The procurement value of this compound is tightly coupled to its specific molecular geometry. The pyridin-3-yl orientation and the cyclopropanecarboxamide conformation dictate a unique hydrogen-bonding pattern within the active site of picornaviral 3C protease, as evidenced by its crystal structure [1]. Even closely related isomers sharing the same molecular formula (C11H14N2O) exhibit fundamentally different binding poses or fail to engage the catalytic residues. Furthermore, the compound's chirality is critical: only the (S)-enantiomer has been structurally validated in the target binding site [2]. Substitution with the racemic mixture or an alternative regioisomer without confirmatory structural data introduces ambiguity that can invalidate structure-activity relationship (SAR) studies and fragment elaboration campaigns.

Quantitative Differentiation Evidence for N-[1-(Pyridin-3-yl)ethyl]cyclopropanecarboxamide


Chiral Resolution: (S)-Enantiomer Structural Validation vs. Racemic Mixture

The (S)-enantiomer of this compound (TV9) has been unequivocally validated by co-crystallization with Enterovirus D68 3C Protease at 1.30 Å resolution, demonstrating a defined binding pose within the active site [1]. In contrast, the racemic mixture (CAS 1252281-97-2) contains both (R)- and (S)-enantiomers, and only the (S)-enantiomer is expected to productively bind the target. No structural or affinity data are available to confirm that the (R)-enantiomer engages the same site, introducing significant ambiguity in biochemical assays . For a researcher procuring the compound, specifying the (S)-enantiomer over the racemate eliminates a confounding variable in dose-response and crystallographic experiments.

Chirality Fragment-Based Drug Discovery Enterovirus 3C Protease

Active-Site Engagement: Fragment Hit Validation vs. Inactive Analogs

In a large-scale crystallographic fragment screen against Coxsackievirus A16 2A Protease, the compound Z220996120 (the (S)-enantiomer of this chemotype) was one of 75 fragments that bound the target, and one of 38 unique compounds shown to bind within the active site [1]. This active-site localization distinguishes it from the majority of screened fragments that bind at peripheral or allosteric sites. The experimental electron density maps at 1.30 Å resolution unambiguously place the cyclopropanecarboxamide and pyridine rings, providing a direct structural basis for initiating medicinal chemistry optimization [2].

Antiviral Fragments PanDDA Screening 3C Protease Inhibitors

Ligand Efficiency: Low Molecular Weight Fragment Superiority for Elaboration

With a molecular weight of 190.24 Da and a topological polar surface area (TPSA) of 42 Ų, this compound sits well within the 'Rule of Three' guidelines for fragment-based screening (MW <300, TPSA <60 Ų) [1]. Compared to larger, more complex cyclopropanecarboxamide analogs such as N-(5,6-diphenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide (MW >350 Da) [2], the target compound offers superior ligand efficiency potential and more tractable vectors for structure-guided fragment growth without breaching drug-likeness thresholds prematurely.

Ligand Efficiency Fragment Elaboration Medicinal Chemistry

Procurement Application Scenarios for N-[1-(Pyridin-3-yl)ethyl]cyclopropanecarboxamide


Structure-Guided Fragment Elaboration Against Picornaviral 3C Protease

Procure the (S)-enantiomer (TV9) as a validated starting fragment for structure-based drug design targeting enterovirus 3C protease. Use the deposited co-crystal structure (PDB 7GOQ) to guide rational chemical modifications, such as substitution on the pyridine ring or extension from the cyclopropane, to improve potency while monitoring ligand efficiency [1]. Avoid racemic mixtures to prevent confounding crystallographic results.

PanDDA Fragment Library Replenishment for Crystallographic Screening

Include this compound in custom or replenished fragment libraries for PanDDA-based crystallographic screens. Its confirmed active-site engagement in both Coxsackievirus A16 2A and Enterovirus D68 3C proteases [1] suggests broad utility against picornaviral targets and potentially other cysteine proteases. The compound's low molecular weight and defined stereochemistry meet the quality standards required for high-throughput crystallographic fragment screening at synchrotron facilities.

Chiral Reference Standard for Analytical Method Development

Use the defined (S)-enantiomer (TV9) as a chiral reference standard for developing or validating HPLC or SFC methods to separate the enantiomers of this chemotype. The compound provides a stable, well-characterized standard with confirmed absolute configuration via crystallography [1], which is critical for quality control in medicinal chemistry campaigns where enantiomeric purity impacts biological activity.

Broad-Spectrum Antiviral Probe Development

Employ this fragment in hit-to-probe campaigns aimed at developing broad-spectrum anti-enteroviral inhibitors. The crystallographic fragment screen that identified this compound demonstrated binding across multiple enteroviral genera [1], suggesting that elaborated analogs may retain pan-enteroviral activity. Procure the fragment and structurally related analogs for off-rate screening (SPR) or thermal shift assays to establish preliminary SAR.

Quote Request

Request a Quote for N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.